醛固酮 18-肟 21-乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

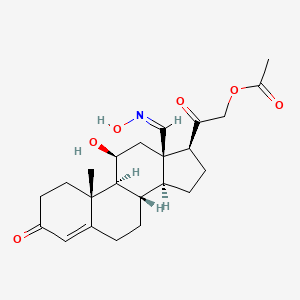

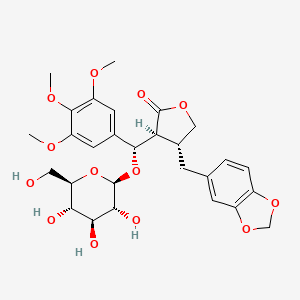

Aldosterone 18-Oxime 21-Acetate is a biochemical used for proteomics research . It has a molecular formula of C23H31NO6 and a molecular weight of 417.5 .

Synthesis Analysis

Aldosterone 18-Oxime 21-Acetate can be synthesized from 11β-hydroxypregna-1,4-dien-3-one. The 11-nitrite of the latter compound undergoes photolysis, resulting in an attack at C-18. The resulting 18-oxime is cyclised to the nitrone, and the oxidation level of the latter is conveniently used for the introduction of a 21-acetoxy-group .Molecular Structure Analysis

The molecular structure of Aldosterone 18-Oxime 21-Acetate is represented by the formula C23H31NO6 . This indicates that it contains 23 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.Chemical Reactions Analysis

The synthesis of Aldosterone 18-Oxime 21-Acetate involves several chemical reactions. The 11-nitrite of 11β-hydroxypregna-1,4-dien-3-one undergoes photolysis, resulting in an attack at C-18. The resulting 18-oxime is cyclised to the nitrone, and the oxidation level of the latter is conveniently used for the introduction of a 21-acetoxy-group .Physical And Chemical Properties Analysis

Aldosterone 18-Oxime 21-Acetate has a molecular weight of 417.5 and a molecular formula of C23H31NO6 . Further physical and chemical properties may be available from the manufacturer or supplier.科学研究应用

Proteomics Research

Aldosterone 18-Oxime 21-Acetate is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins within a complex mixture .

Blood Pressure Regulation

The renin-angiotensin-aldosterone system is a key regulator of blood pressure . Aldosterone, the final effector of this pathway, acts predominantly via mineralocorticoid receptors. It facilitates the conservation of sodium and, with it, water, and acts as a powerful stimulus for potassium excretion .

Cardiovascular Health

In the heart, hyperaldosteronism is associated with fibrosis, cardiac dysfunction, and maladaptive hypertrophy . Excess mineralocorticoid receptor stimulation can lead to pathological impacts, which suggests that Aldosterone 18-Oxime 21-Acetate could be used in research to understand these effects better .

Kidney Function

Aldosterone has been shown to cause proteinuria and fibrosis in the kidney, and may contribute to the progression of kidney disease . Studying the effects of Aldosterone 18-Oxime 21-Acetate could provide insights into these processes .

Endothelial Cell Research

Recent studies suggest that aldosterone excess damages endothelial cells . Damage to the endothelial glycocalyx may contribute to this process. The endothelial glycocalyx is a heterogeneous, negatively charged layer on the luminal surface of

安全和危害

作用机制

Target of Action

The primary target of Aldosterone 18-Oxime 21-Acetate is the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium .

Mode of Action

Aldosterone 18-Oxime 21-Acetate interacts with its targets by increasing the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium . It also activates their basolateral sodium/potassium pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the sodium ions to the outside .

Biochemical Pathways

The action of Aldosterone 18-Oxime 21-Acetate affects several biochemical pathways. It stimulates hydrogen ion secretion by intercalated cells in the collecting duct, thereby regulating plasma bicarbonate levels and the body’s acid/base balance . It may also act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH), which serves to conserve water by direct actions on renal tubular resorption .

Pharmacokinetics

It is known that aldosterone, the parent compound, has a plasma half-life of less than 20 minutes .

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(Z)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO6/c1-13(25)30-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24-29/h9,12,16-19,21,27,29H,3-8,10-11H2,1-2H3/b24-12-/t16-,17-,18+,19-,21+,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKNRCHTXKHBA-OEHKYLJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)/C=N\O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746970 |

Source

|

| Record name | [2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(Z)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74220-49-8 |

Source

|

| Record name | [2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(Z)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)

![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)